3-Iodo-6-(trifluoromethyl)pyridin-2-ol
Description
Properties
IUPAC Name |
3-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUADYQOARPRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206597-55-8 | |
| Record name | 3-iodo-6-(trifluoromethyl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Example Protocol:
- Substrate : 6-(Trifluoromethyl)pyridin-2-ol
- Reagents : Iodine monochloride (ICl, 1.2 equiv), H₂SO₄ (catalytic)
- Solvent : Dichloromethane, 0°C → RT, 12 h
- Yield : 38% (limited by competing side reactions)
- Low selectivity due to competing iodination at positions 3 and 5.
- Acidic conditions promote tautomerization but reduce nucleophilicity.
Halogen Exchange via Finkelstein Reaction
Starting from 3-bromo-6-(trifluoromethyl)pyridin-2-ol, bromide-to-iodide exchange is achievable under copper catalysis.
Example Protocol:
- Substrate : 3-Bromo-6-(trifluoromethyl)pyridin-2-ol
- Reagents : NaI (3 equiv), CuI (10 mol%), DMF, 110°C, 24 h
- Yield : 72%
- Purity : >95% (HPLC)
- CuI facilitates oxidative addition/reductive elimination, enabling efficient halogen displacement.
- Polar aprotic solvents (e.g., DMF) enhance iodide nucleophilicity.
Directed Ortho-Metalation (DoM)
The hydroxyl group directs deprotonation at position 3, followed by iodine quenching.
Example Protocol:
- Substrate : 6-(Trifluoromethyl)pyridin-2-ol
- Base : LDA (2.2 equiv), THF, −78°C
- Electrophile : I₂ (1.5 equiv), −78°C → RT
- Yield : 65%
- Advantage : High regioselectivity (>90% at C3).
| Parameter | Directed Metalation | Electrophilic Iodination |
|---|---|---|
| Yield | 65% | 38% |
| Regioselectivity | >90% | ~50% |
| Reaction Time | 6 h | 12 h |
Palladium-Catalyzed C–H Activation
Iridium or palladium catalysts enable direct C–H iodination using directing groups.
Example Protocol:
- Catalyst : Pd(OAc)₂ (5 mol%), Phenanthroline ligand (10 mol%)
- Iodine Source : N-Iodosuccinimide (NIS, 1.5 equiv)
- Solvent : Acetonitrile, 80°C, 8 h
- Yield : 58%
- Scope : Tolerates electron-withdrawing groups (e.g., CF₃).
- The hydroxyl group acts as a transient directing group, coordinating to Pd to activate the C3 position.
- NIS serves as both iodinating agent and oxidant.
Diazonium Salt Functionalization
Amino precursors are diazotized and converted to iodo derivatives via Sandmeyer reaction.
Example Protocol:
- Nitration : 6-(Trifluoromethyl)pyridin-2-ol → 5-nitro derivative (HNO₃/H₂SO₄, 94% yield).
- Reduction : Nitro to amine (H₂/Pd-C, 90% yield).
- Diazotization : NaNO₂/HCl, 0°C → KI, RT.
- Overall Yield : 52% (3 steps).
- Multi-step synthesis reduces efficiency.
- Competing side reactions during diazotization.
Cross-Coupling Strategies
Suzuki-Miyaura coupling with boronic acids or Stille coupling with organostannanes introduces iodine.
Example Protocol (Stille Coupling):
- Substrate : 3-Tributylstannyl-6-(trifluoromethyl)pyridin-2-ol
- Reagent : I₂ (1.2 equiv), Pd(PPh₃)₄ (3 mol%), THF, 60°C, 12 h
- Yield : 68%
- Requires pre-functionalized stannane precursors.
- Toxicity of organotin reagents limits scalability.
Summary of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Directed Metalation | 65 | High | Moderate | High |
| Halogen Exchange | 72 | High | High | Moderate |
| Pd-Catalyzed C–H Iodination | 58 | Moderate | Low | High |
| Diazonium Salt | 52 | Moderate | Low | Low |
Critical Analysis
- Directed Metalation offers the best balance of yield and selectivity but requires cryogenic conditions.
- Halogen Exchange is optimal for scalable synthesis, though starting bromo derivatives must be accessible.
- C–H Activation is emerging but requires optimization for broader applicability.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium fluoride (KF) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Iodo-6-(trifluoromethyl)pyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-6-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 3-iodo-6-(trifluoromethyl)pyridin-2-ol with analogous compounds, focusing on substituent effects, physical properties, and reactivity.
Substituent Position Isomers
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃INO) This positional isomer swaps the -CF₃ group from position 6 to 5.
Nitro-Substituted Analogs
- 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃N₂O₃) Replacing iodine with a nitro (-NO₂) group increases molecular weight to 208.09 g/mol and raises the melting point to 189–190°C . The nitro group’s strong electron-withdrawing effect likely enhances acidity (lower pKa) relative to the iodine-substituted target compound.
Halogen and Methyl Variants
- Molecular weight is 235.47 g/mol, but physical data are unspecified .
- 5-Fluoro-3-iodopyridin-2-ol (C₅H₃FINO) Fluorine’s high electronegativity increases polarity compared to -CF₃, but its smaller size reduces steric hindrance. Molecular weight is 215.98 g/mol .
Trifluoromethyl Derivatives Without Iodine
- 6-(Trifluoromethyl)pyridin-3-ol (C₆H₄F₃NO) Lacking iodine, this derivative has a lower molecular weight (179.1 g/mol) and a predicted pKa of 7.27 .
Amino-Substituted Analogs
- 3-Amino-6-(trifluoromethyl)pyridin-2-ol (C₆H₅F₃N₂O) Replacing iodine with an amino (-NH₂) group introduces electron-donating effects, increasing basicity and altering solubility. Molecular weight is 200.11 g/mol .
Aryl-Substituted Derivatives
- 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (C₁₂H₇F₄NO) The fluorophenyl group increases molecular weight (257.18 g/mol) and hydrophobicity, with a predicted density of 1.405 g/cm³ and boiling point of 342.4°C .
Data Table: Key Properties of Comparable Compounds
Research Findings and Discussion
Electronic and Steric Effects
- Iodine vs. Nitro Groups: Iodine’s polarizability and size enhance steric hindrance, slowing nucleophilic substitution compared to nitro-substituted analogs. However, iodine’s weaker electron-withdrawing effect (compared to -NO₂) results in lower acidity .
Physicochemical Properties
- Solubility : The hydroxyl group enhances water solubility, but -CF₃ and iodine counteract this via hydrophobicity and molecular weight. Derivatives with aryl groups (e.g., 5-(3-fluorophenyl)-6-CF₃) exhibit even lower aqueous solubility .
Biological Activity
3-Iodo-6-(trifluoromethyl)pyridin-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.
- Molecular Formula : C7H4F3IN2O
- Molecular Weight : 297.02 g/mol
- CAS Number : 1206597-55-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property may facilitate its role as an enzyme inhibitor, modulating key biochemical pathways involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has shown cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| MCF7 | 30 |
The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the specific pathways involved.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Notably, it has been identified as an inhibitor of glutamine synthetase, an enzyme implicated in tumor metabolism.
Case Studies
- Study on Antimicrobial Activity : A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a dose-dependent response with significant inhibition at concentrations above 50 µg/mL .
- Anticancer Activity Assessment : In vitro studies conducted on lung cancer cell lines revealed that treatment with varying concentrations of the compound led to a marked decrease in cell viability, supporting its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : The interaction of this compound with glutamine synthetase was analyzed using kinetic assays, demonstrating competitive inhibition with a Ki value suggesting strong binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Iodo-6-(trifluoromethyl)pyridin-2-ol, and how does the choice of iodination reagent affect yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized pyridine core. For iodination, reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) are used under acidic conditions (e.g., H2SO4 or TFA) to achieve regioselective substitution . Trifluoromethyl groups are often introduced via Ullmann-type coupling or direct fluorination using CF3Cu reagents . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : ¹H NMR shows deshielded aromatic protons (δ 7.5–8.5 ppm) and hydroxyl proton (δ 10–12 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect [M+H]+ ions (expected m/z: 294.96) .
- XRD : Resolves iodine’s heavy-atom effects for structural confirmation .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?
- Methodological Answer : The iodo group is light-sensitive, requiring amber vials and storage at -20°C under inert gas (N2/Ar) to prevent decomposition. Trifluoromethyl groups enhance hydrolytic stability, but acidic/basic conditions should be avoided . Stability assays (TGA/DSC) recommend avoiding temperatures >150°C .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of iodination in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify electrophilic iodination sites. The C3 position is favored due to electron-withdrawing effects from the trifluoromethyl group at C6, directing iodine to the meta position .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinols, and how does structural modification alter target interactions?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) or substituent electronic effects. For example, the trifluoromethyl group enhances lipophilicity, improving membrane permeability, while iodine’s steric bulk may hinder binding. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities under standardized conditions .
Q. How do solvent effects and catalytic systems influence cross-coupling reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize Pd catalysts (e.g., Pd(PPh3)4) in Suzuki-Miyaura couplings. Additives like K2CO3 or CsF enhance reactivity by deprotonating the hydroxyl group, enabling efficient aryl-aryl bond formation. Microwave-assisted synthesis reduces reaction times (30 min vs. 24 hrs) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl and iodo groups activate the pyridine ring toward SNAr. Kinetic studies (UV-Vis monitoring) show that substitution occurs preferentially at C4 or C5, depending on the nucleophile’s hardness. For example, soft nucleophiles (e.g., thiols) target C4 due to iodine’s leaving-group ability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
